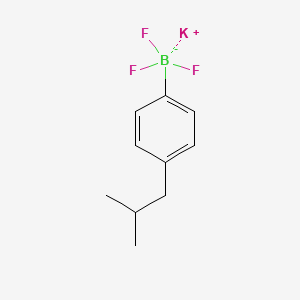

Potassium (4-isobutylphenyl)trifluoroborate

説明

Potassium (4-isobutylphenyl)trifluoroborate is a useful research compound. Its molecular formula is C10H13BF3K and its molecular weight is 240.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Potassium (4-isobutylphenyl)trifluoroborate is primarily used as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . The primary targets of this compound are the metal catalysts, which are typically copper, rhodium, nickel, or palladium . These metals play a crucial role in facilitating the cross-coupling reactions.

Mode of Action

The compound interacts with its metal targets by donating an electron to the metal catalyst, thereby forming a bond. This bond formation enables the cross-coupling reaction to occur, leading to the synthesis of new organic compounds .

Biochemical Pathways

It’s known that the compound plays a significant role in the synthesis of various organic molecules through cross-coupling reactions . These reactions are fundamental to many biochemical pathways, particularly those involved in the synthesis of complex organic molecules.

Result of Action

The primary result of the action of this compound is the formation of new organic compounds through cross-coupling reactions . These reactions can lead to the synthesis of a wide variety of complex organic molecules, which can have various molecular and cellular effects depending on their specific structures and properties.

生化学分析

Biochemical Properties

Potassium (4-isobutylphenyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to act as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . These reactions are often catalyzed by metals such as copper, rhodium, nickel, or palladium . The nature of these interactions involves the formation of stable bonds with the target biomolecules, facilitating various biochemical processes.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of signaling pathways that are crucial for cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolic activities.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate specific enzymes, leading to changes in biochemical pathways . It also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the modulation of various cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under ambient temperatures, but its activity may decrease over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and biochemical pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic activities . Understanding the dosage thresholds is crucial for determining the compound’s safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways includes modulating enzyme activity and influencing the production and utilization of key metabolites. These interactions are essential for maintaining cellular homeostasis and metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments are influenced by its interactions with these transporters. Understanding these mechanisms is crucial for determining the compound’s bioavailability and efficacy in various biological contexts.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications

生物活性

Potassium (4-isobutylphenyl)trifluoroborate is a versatile organoboron compound primarily utilized in organic synthesis, particularly in metal-catalyzed cross-coupling reactions. Its biological activity, while less explored than its synthetic utility, has shown potential implications in various biochemical pathways and cellular processes. This article delves into the compound's biological activity, including its mechanisms of action, effects on cellular functions, and relevant research findings.

This compound acts as a nucleophilic coupling partner in cross-coupling reactions. The compound donates an electron to metal catalysts, facilitating the formation of new carbon-carbon bonds. This interaction is crucial for synthesizing complex organic molecules, which may have biological significance in drug development and other applications.

Key Mechanisms:

- Electron Donation : Interacts with metal catalysts to form stable complexes.

- Cross-Coupling Reactions : Enables the formation of various organic compounds essential for therapeutic applications.

The compound exhibits significant biochemical properties that influence various cellular processes:

- Enzyme Interactions : this compound can modulate the activity of enzymes involved in metabolic pathways. This modulation can lead to alterations in metabolite levels and overall metabolic flux.

- Cell Signaling : It affects signaling pathways crucial for cell growth and differentiation, indicating potential roles in cancer biology and regenerative medicine.

Cellular Effects

Research indicates that this compound influences several cellular functions:

- Gene Expression : Alters transcriptional activity by interacting with transcription factors or modifying chromatin structure.

- Metabolic Pathways : Engages with key metabolic enzymes, potentially enhancing or inhibiting specific biochemical pathways .

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of this compound vary significantly with dosage:

- Low Doses : Beneficial effects on cellular metabolism and function.

- High Doses : Potential toxicity or adverse effects observed, necessitating careful dosage regulation in potential therapeutic applications.

Table 1: Summary of Biological Activities

Case Study: Enantioselective Hydroboration

In a study involving cobalt-catalyzed enantioselective hydroboration, this compound was utilized to enhance reaction yields significantly. This application highlights its role not only as a reagent but also as a compound that can influence reaction pathways beneficially .

Temporal Effects and Stability

The stability of this compound over time is crucial for its long-term effects on cellular functions. Laboratory studies indicate that the compound's stability can affect its efficacy in biological systems, emphasizing the need for controlled environments during experimentation.

Transport and Distribution

The transport mechanisms of this compound within biological systems involve specific transporters that facilitate its distribution to target tissues. Understanding these mechanisms is essential for optimizing its application in drug delivery systems or therapeutic interventions .

科学的研究の応用

Cross-Coupling Reactions

One of the most prominent applications of potassium (4-isobutylphenyl)trifluoroborate is in Suzuki-Miyaura cross-coupling reactions . This reaction allows for the coupling of aryl halides with boron-containing compounds to form biaryl compounds, which are essential in pharmaceuticals and materials science.

- Mechanism : The reaction typically involves the use of palladium catalysts, where this compound acts as a boron source. The stable nature of trifluoroborates under various conditions enhances the efficiency of these reactions .

- Case Study : A study demonstrated that using this compound in conjunction with Pd catalysts resulted in high yields when coupled with various aryl bromides, showcasing its effectiveness as a coupling partner .

Alkylation Reactions

This compound is also employed in alkylation reactions , particularly under photoredox conditions. This application is crucial for synthesizing complex organic molecules.

- Photoredox Catalysis : In a notable experiment, potassium alkyltrifluoroborates were used to achieve selective alkylation of various substrates under light irradiation, significantly improving reaction conditions and product yields .

Synthesis of Biologically Active Compounds

The compound has been utilized in synthesizing biologically active molecules, such as substituted purines and phenethylamines. These compounds are vital in drug discovery and development.

化学反応の分析

Suzuki–Miyaura Cross-Coupling Reactions

K-4-IBPTFB participates in palladium-catalyzed couplings with aryl/heteroaryl halides to form biaryl or alkyl-aryl bonds. Key findings include:

Table 1: Representative Cross-Coupling Conditions and Yields

Mechanistic Notes :

-

The trifluoroborate group enhances stability against protodeboronation compared to boronic acids .

-

β-Hydride elimination is suppressed using sterically hindered ligands like t-Bu₃P .

Functional Group Compatibility and Stability

K-4-IBPTFB exhibits robust stability under oxidative conditions:

Table 2: Tolerance to Oxidative Reagents

| Reagent | Reaction Outcome | Stability Confirmed By | Source |

|---|---|---|---|

| mCPBA (epoxidation) | No boron degradation | ¹¹B NMR | |

| KMnO₄ (diol cleavage) | Intact trifluoroborate group | TLC, MS |

Mechanistic Insights from Spectroscopic Studies

-

¹¹B/³¹P NMR : Interaction with K₃PO₄ induces significant chemical shifts (Δδ = 2.5 ppm for ¹¹B), suggesting boronate-phosphate complexation .

-

Cyclic Voltammetry : A redox-active species forms at −1.2 V (vs Ag/AgCl) in the presence of K₃PO₄, indicative of a stabilized boronate intermediate .

Radical Borylation Pathways

Under transition-metal-free conditions, K-4-IBPTFB forms via radical borylation of aryl bromides using bis-boronic acid (BBA):

Conditions : 60°C, THF, 12 h .

Yield : 40–60% after salt purification .

Challenges in Secondary Alkylation

Steric hindrance from the isobutyl group limits coupling efficiency with bulky electrophiles:

特性

IUPAC Name |

potassium;trifluoro-[4-(2-methylpropyl)phenyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF3.K/c1-8(2)7-9-3-5-10(6-4-9)11(12,13)14;/h3-6,8H,7H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGDRBMWAZHXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)CC(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660118 | |

| Record name | Potassium trifluoro[4-(2-methylpropyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-66-4 | |

| Record name | Potassium trifluoro[4-(2-methylpropyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。